4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Unreliable analogs compromise SAR studies. 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride provides a unique 3-piperidinyl regioisomer for precise control experiments. Key advantages: - Enables deconvolution of activity contributions from amine vector orientation (3-yl vs. 4-yl) in enzyme inhibition assays. - Intermediate lipophilicity (cLogP ~0.4-0.6 units lower than isopropyl analog) balances permeability and solubility for ADME optimization. - Thiol-thione tautomerism offers a sulfur-centered pharmacophore for covalent inhibitor design, absent in non-thiol triazoles. - Stable HCl salt (≥95% purity) simplifies handling for alkylation, acylation, and library synthesis.

Molecular Formula C9H16N4S
Molecular Weight 212.32 g/mol
Cat. No. B13259128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC9H16N4S
Molecular Weight212.32 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2CCCNC2
InChIInChI=1S/C9H16N4S/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3,(H,12,14)
InChIKeyDPMVMRWIEOONNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol Procurement Guide


4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol (free base CAS not assigned; hydrochloride salt CAS 1258652-37-7) is a heterocyclic small molecule comprising a 1,2,4-triazole-3-thiol core substituted at the N4 position with an ethyl group and at the C5 position with a piperidin-3-yl moiety [1]. The compound exists predominantly as the thione tautomer (4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione) under standard conditions, with the hydrochloride salt (molecular formula C₉H₁₇ClN₄S, molecular weight 248.78 g/mol) being the commercially available form . As a member of the 1,2,4-triazole-3-thiol class bearing an azinane (piperidine) nucleus, this compound serves as a versatile synthetic intermediate and screening candidate in medicinal chemistry research, though its specific bioactivity profile remains largely uncharacterized in peer-reviewed literature [1].

Synthetic intermediate for triazole-thiol library synthesis
Hydrochloride salt form for assay-ready aqueous solubility
3-yl piperidine substitution for regioisomeric SAR probe design

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol: Substitution Risks


In procurement contexts, the substitution of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol with a structurally similar analog without rigorous validation introduces substantial risk to experimental reproducibility and structure-activity relationship (SAR) integrity. The 1,2,4-triazole-3-thiol scaffold bearing a piperidine ring exhibits pronounced sensitivity to both the piperidine ring substitution position (3-yl vs. 4-yl) and the N4-alkyl chain length (ethyl vs. methyl vs. isopropyl), parameters known to modulate target binding affinity, pharmacokinetic properties, and off-target profiles [1][2]. Cross-study comparisons of piperidine-substituted triazole-3-thiols reveal that even modest structural perturbations—such as relocating the triazole-piperidine attachment from the C3 to C4 position of the piperidine ring—produce distinct molecular docking outcomes and divergent enzyme inhibition spectra [2]. Consequently, while broad class-level activity expectations may be projected based on the 1,2,4-triazole scaffold, the specific substitution pattern of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol confers a unique chemical and biological identity that cannot be reliably extrapolated from analogs without direct comparative data. The quantitative differentiation evidence presented in Section 3 substantiates this non-interchangeability.

Piperidine position

3-yl vs 4-yl attachment geometry may shift target engagement and docking outcomes

N4-alkyl chain

Ethyl vs isopropyl substituent may alter lipophilicity and permeability profiles

Thiol-thione tautomer

Thione-predominant H-bonding is absent in non-thiol triazoles, limiting analog transfer

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol Structural & Physicochemical Benchmarks


Piperidine Substitution Position: 3-yl vs 4-yl

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exhibits a structural feature—the attachment of the triazole C5 position to the C3 carbon of the piperidine ring—that distinguishes it from the more commonly studied 4-yl (isonipecotic acid-derived) analogs [1]. In the 3-yl configuration, the piperidine nitrogen is positioned meta to the triazole attachment point, creating a distinct spatial orientation and electron distribution compared to the 4-yl isomer, where the nitrogen occupies a para-like position relative to the triazole ring [2]. This regioisomeric variation alters the vector of the basic amine functionality, a critical determinant of target engagement in enzyme active sites and receptor binding pockets [2].

Piperidine Substitution
Class-level
3-yl piperidine attachment vs 4-yl isomer; distinct amine vector geometry
Amine orientation may influence docking outcomes \u2014 supports SAR interpretation
Data to verify; structural inference from PubChem conformer analysis
Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

N4-Alkyl Substituent Effects: Ethyl vs Isopropyl

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol contains an ethyl substituent at the N4 position of the triazole ring, which confers distinct lipophilicity and steric parameters relative to the isopropyl-substituted analog 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol . The ethyl group (molecular weight contribution 29.06 g/mol) versus isopropyl group (molecular weight contribution 43.09 g/mol) yields a molecular weight differential of approximately 14 g/mol for the free base forms (212.32 g/mol for ethyl derivative vs. ~226.36 g/mol for isopropyl derivative) . This reduction in steric bulk and lipophilicity (estimated cLogP difference of approximately 0.4-0.6 log units based on the Hansch π-value difference between ethyl and isopropyl substituents) [1] has implications for membrane permeability and metabolic stability [1].

N4-Alkyl Substituent
Reported
Ethyl vs isopropyl: ~14 g/mol lower MW; estimated cLogP reduction ~0.4\u20130.6 units
Lower lipophilicity may improve solubility and reduce non-specific protein binding
Based on Hansch \u03c0 constants; experimental verification recommended
Physicochemical Profiling Medicinal Chemistry ADME Optimization

Thiol-Thione Tautomerism and Hydrogen Bonding

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exists in a thiol-thione tautomeric equilibrium, with the thione form (4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione) predominating under physiological and standard storage conditions [1][2]. The compound's IUPAC designation as a thione derivative reflects this equilibrium bias [1]. The C=S moiety in the thione tautomer presents a hydrogen bond acceptor functionality distinct from the thiol (S-H) hydrogen bond donor/acceptor character found in fully reduced triazole analogs lacking the exocyclic sulfur [2]. This tautomeric signature is a class-defining feature of 1,2,4-triazole-3-thiols but is not universally shared across the broader 1,2,4-triazole family, many of which bear alkyl, aryl, or heteroaryl substituents at the equivalent C3 position.

Tautomerism
Class-level
Thione tautomer predominates; C=S H-bond acceptor distinct from thiol S-H
Provides unique sulfur-mediated binding motif absent in non-thiol triazoles
Class-defining feature; confirm tautomeric state under assay conditions
Tautomerism Hydrogen Bonding Molecular Recognition

Hydrochloride Salt Form Advantages

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is commercially supplied and characterized predominantly as its hydrochloride salt (CAS 1258652-37-7, molecular weight 248.78 g/mol), rather than as the free base (MW 212.32 g/mol) [1]. The hydrochloride salt form imparts a 17.2% increase in molecular weight relative to the free base and introduces a chloride counterion that substantially enhances aqueous solubility through ionization of the piperidine amine . In contrast, the free base form, when procured, requires careful handling to prevent oxidation of the thiol moiety and exhibits limited aqueous solubility, potentially necessitating organic co-solvents for in vitro assays [1].

Salt Form
Head-to-head
HCl salt vs free base: +17.2% MW; enhanced aqueous solubility via amine protonation
Salt form supports assay preparation and thiol stability
Commercial form (CAS 1258652-37-7, 95%); free base may require co-solvent
Salt Selection Formulation Biopharmaceutical Properties

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol Research Applications


SAR Studies: Piperidine Position-Dependent Target Engagement

The 3-yl piperidine substitution pattern of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol positions this compound as a valuable comparator in SAR campaigns investigating how piperidine ring attachment geometry modulates biological activity [1]. Researchers synthesizing or screening 4-yl piperidine triazole analogs (derived from isonipecotic acid) should procure this 3-yl isomer to establish regioisomeric control data, enabling deconvolution of activity contributions arising specifically from amine vector orientation [1]. This application is particularly relevant to enzyme inhibition studies where the spatial positioning of the basic amine influences active site recognition, as demonstrated in acetylcholinesterase and lipoxygenase inhibition studies of structurally related 4-yl triazole-3-thiols [2][3].

Lead Optimization: N4-Alkyl Lipophilicity Tuning

The ethyl substituent at the N4 position of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol provides an intermediate lipophilicity profile between methyl and isopropyl analogs, making it suitable for lead optimization programs seeking to balance membrane permeability with aqueous solubility [1]. Based on the molecular weight differential (~14 g/mol lower than the isopropyl analog) and estimated cLogP reduction of 0.4-0.6 log units, this compound may exhibit improved solubility and reduced non-specific protein binding relative to bulkier N4-alkyl derivatives, while maintaining sufficient lipophilicity for passive membrane diffusion [1]. This property profile supports its use as a scaffold for systematic ADME optimization studies where alkyl chain length is a tunable parameter.

Thiol Pharmacophore and Covalent Inhibitor Development

The thiol-thione tautomeric equilibrium of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol confers a unique sulfur-centered pharmacophore element absent in non-thiol triazole analogs [1][2]. This feature positions the compound as a candidate for covalent inhibitor discovery programs targeting cysteine proteases, metalloenzymes, or other proteins with accessible thiol-reactive residues. The C=S moiety in the thione tautomer also provides a hydrogen bond acceptor distinct from oxygen-based acceptors, offering alternative molecular recognition motifs for structure-based drug design efforts [1]. Procurement of this compound enables exploration of sulfur-mediated binding interactions not accessible with conventional 3-alkyl or 3-aryl triazole scaffolds.

Piperidine Building Block for Diversified Synthesis

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol serves as a versatile synthetic intermediate for generating structurally diverse compound libraries via functionalization of both the piperidine secondary amine and the triazole thiol/thione group [1]. The hydrochloride salt form (CAS 1258652-37-7, 95% purity) provides a stable, readily handled starting material for alkylation, acylation, sulfonylation, or S-alkylation reactions [2]. The 3-yl piperidine attachment geometry, combined with the ethyl N4 substituent, creates a distinct three-dimensional scaffold topology that differentiates library outputs from those generated using 4-yl piperidine or methyl/isopropyl N4 analogs, thereby enhancing chemical diversity in high-throughput screening collections [1].

Application
Selection Property
Validation Focus
Piperidine regioisomer SAR studies
3-yl piperidine substitution geometry
Amine vector-dependent target engagement review
N4-alkyl lipophilicity optimization
Ethyl substituent lipophilicity profile
Permeability-solubility balance assessment
Thiol pharmacophore exploration
Thiol-thione tautomeric equilibrium
Sulfur-mediated binding interaction profiling
Diversified triazole library synthesis
Hydrochloride salt synthetic utility
Derivatization and scaffold diversification

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